4-(Cyclopropylmethoxy)piperidine hydrochloride
CAS No.: 1050509-48-2
Cat. No.: VC3947632
Molecular Formula: C9H18ClNO
Molecular Weight: 191.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1050509-48-2 |
|---|---|
| Molecular Formula | C9H18ClNO |
| Molecular Weight | 191.7 g/mol |
| IUPAC Name | 4-(cyclopropylmethoxy)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO.ClH/c1-2-8(1)7-11-9-3-5-10-6-4-9;/h8-10H,1-7H2;1H |
| Standard InChI Key | CEHJMJRSGTWHII-UHFFFAOYSA-N |
| SMILES | C1CC1COC2CCNCC2.Cl |
| Canonical SMILES | C1CC1COC2CCNCC2.Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
4-(Cyclopropylmethoxy)piperidine hydrochloride has a molecular formula of C₉H₁₈ClNO and a molecular weight of 191.7 g/mol. Its IUPAC name is 4-(cyclopropylmethoxy)piperidine hydrochloride, reflecting the cyclopropylmethyl ether group attached to the piperidine nitrogen. Key structural features include:
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A six-membered piperidine ring with chair conformation.
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A cyclopropane ring fused to a methoxy group, introducing steric strain and electronic effects.
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A hydrochloride salt form, enhancing solubility in polar solvents.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClNO |
| Molecular Weight | 191.7 g/mol |
| Solubility | Water, DMSO, ethanol |
| Melting Point | Not reported |
| Stability | Stable at room temperature |
The cyclopropyl group contributes to the molecule’s rigidity, potentially influencing its binding affinity to biological targets.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-(Cyclopropylmethoxy)piperidine hydrochloride typically involves functionalization of the piperidine ring. One proposed pathway includes:
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Dieckmann Condensation: Cyclization of a diester precursor (e.g., dimethyl 3,3'-(alkylazanediyl)dipropanoate) under basic conditions to form a β-keto ester intermediate .
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Hydrolysis and Decarboxylation: Acidic hydrolysis of the β-keto ester followed by thermal decarboxylation yields the 4-piperidone scaffold .
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Reductive Amination: Reduction of the ketone group in 4-piperidone to a secondary amine, followed by etherification with cyclopropylmethyl bromide .
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Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.
Critical Reaction Conditions
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Dieckmann Condensation: Requires anhydrous solvents (e.g., benzene) and strong bases (e.g., NaH) at elevated temperatures (70–90°C) .
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Decarboxylation: Achieved via reflux in aqueous HCl, yielding the piperidine core .
Comparative Analysis with Related Compounds
Structural Analogues
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4-Benzoylpiperidine: Shares the piperidine core but lacks the cyclopropylmethoxy group, showing selectivity for glycine transporter 1 (GlyT1) .
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1-Phenethylpiperidin-4-one: A precursor in opioid synthesis, highlighting the versatility of 4-substituted piperidines .
Future Research Directions
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Mechanistic Studies: Elucidate receptor binding kinetics and downstream signaling pathways.
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In Vivo Efficacy: Evaluate analgesic potency in rodent models of chronic pain.
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Structure-Activity Relationships (SAR): Optimize the cyclopropylmethoxy group to enhance bioavailability.
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